molecular formula C12H21N5O2 B12243320 ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B12243320
M. Wt: 267.33 g/mol
InChI Key: NKWODKFXNUAFOE-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4,5-dimethyl-1H-1,2,4-triazole with an appropriate alkylating agent under basic conditions.

    Attachment of the Piperazine Ring: The triazole derivative is then reacted with piperazine in the presence of a suitable catalyst to form the desired piperazine-triazole intermediate.

    Esterification: The final step involves the esterification of the piperazine-triazole intermediate with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and piperazine rings.

    Reduction: Reduced forms of the ester group.

    Substitution: Substituted derivatives with various functional groups replacing the ester group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate can be compared with other triazole and piperazine derivatives:

    Similar Compounds:

    Uniqueness: The presence of both the triazole and piperazine rings in a single molecule provides unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

ethyl 4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-4-19-12(18)17-7-5-16(6-8-17)9-11-14-13-10(2)15(11)3/h4-9H2,1-3H3

InChI Key

NKWODKFXNUAFOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NN=C(N2C)C

Origin of Product

United States

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